molecular formula C20H14BrFN2O3S B11373137 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11373137
M. Wt: 461.3 g/mol
InChI Key: JGOHCMDTZOFKHM-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a brominated dibenzo[c,e][1,2]thiazine core with a fluorophenylacetamide substituent

Preparation Methods

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from the appropriate dibenzo[c,e][1,2]thiazine precursor. The bromination of the dibenzo[c,e][1,2]thiazine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield are optimized. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the bromine or sulfone groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols can replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo[c,e][1,2]thiazine core and the fluorophenylacetamide group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide include other brominated dibenzo[c,e][1,2]thiazine derivatives and fluorophenylacetamide compounds. What sets this compound apart is the combination of both structural motifs, which may confer unique chemical and biological properties. For example, compounds like 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid and N-(4-fluorophenyl)acetamide share similarities but lack the combined structural features of the target compound.

Properties

Molecular Formula

C20H14BrFN2O3S

Molecular Weight

461.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H14BrFN2O3S/c21-13-5-10-18-17(11-13)16-3-1-2-4-19(16)28(26,27)24(18)12-20(25)23-15-8-6-14(22)7-9-15/h1-11H,12H2,(H,23,25)

InChI Key

JGOHCMDTZOFKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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